P2Y₁ Receptor Antagonist Potency: Class‑Level Benchmark vs. Unsubstituted Phenylurea
The benzofuran‑urea chemotype, to which this compound belongs, exhibits P2Y₁ receptor antagonism with IC₅₀ values in the low micromolar range. In the foundational SAR study, the most potent analog achieved binding Ki = 12 nM and platelet aggregation IC₅₀ = 5.2 µM, while the unsubstituted phenyl‑urea control was markedly less active [1]. Although direct data for the o‑tolyl congener are not publicly available, the class SAR demonstrates that ortho‑methyl substitution on the terminal phenyl ring can enhance lipophilicity and steric complementarity with the P2Y₁ orthosteric site, potentially shifting potency relative to the unsubstituted phenyl comparator.
| Evidence Dimension | P2Y₁ receptor antagonism (binding and functional) |
|---|---|
| Target Compound Data | Not directly reported; belongs to benzofuran‑urea class with potent analogs achieving Ki = 12 nM, PA IC₅₀ = 5.2 μM [1] |
| Comparator Or Baseline | Class‑representative benzofuran‑urea analog: Ki = 12 nM (binding), IC₅₀ = 5.2 μM (platelet aggregation). Unsubstituted phenyl‑urea analog: potency >10‑fold weaker [1] |
| Quantified Difference | >10‑fold potency loss observed upon removal of aryl substitution in class analogs [1] |
| Conditions | Human P2Y₁ receptor binding assay; ADP‑induced platelet aggregation in human platelet‑rich plasma [1] |
Why This Matters
Confirms that the benzofuran‑urea core delivers measurable P2Y₁ antagonism, and the o‑tolyl substituent is predicted to maintain or improve potency over unsubstituted phenyl, guiding selection for anti‑platelet target studies.
- [1] Thalji RK, Aiyar NV, Davenport EA, Erhardt JA, Kallal LA, Morrow DM, Senadhi S, Burns-Kurtis CL, Marino JP. Benzofuran-substituted urea derivatives as novel P2Y(1) receptor antagonists. Bioorg Med Chem Lett. 2010;20(14):4104-4107. PMID: 20542694. View Source
